![molecular formula C12H16O3 B13582507 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol](/img/structure/B13582507.png)
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol is an organic compound that features a benzo-dioxin moiety fused with a propanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol typically involves the following steps:
Formation of the Benzo-dioxin Ring: The benzo-dioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Alkylation: The benzo-dioxin intermediate is then subjected to alkylation using a suitable alkyl halide to introduce the 2-methylpropan-1-ol group.
Reduction: The final step involves the reduction of the intermediate to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Investigated for its potential therapeutic properties.
Medicine
Pharmaceuticals: Explored for its potential use in the development of new drugs.
Diagnostics: Utilized in the development of diagnostic agents.
Industry
Materials Science: Used in the synthesis of novel materials with unique properties.
Polymers: Incorporated into polymer structures to enhance their properties.
Mecanismo De Acción
The mechanism by which 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-2-ol: Similar structure but with a different hydroxyl group position.
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethylpropan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Structural Features: The unique combination of the benzo-dioxin ring and the propanol group.
Reactivity: Distinct reactivity patterns due to the specific arrangement of functional groups.
Applications: Broader range of applications in various fields compared to similar compounds.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H16O3/c1-9(8-13)6-10-2-3-11-12(7-10)15-5-4-14-11/h2-3,7,9,13H,4-6,8H2,1H3 |
Clave InChI |
HYGSFFHBBPUWDE-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC2=C(C=C1)OCCO2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B13582428.png)
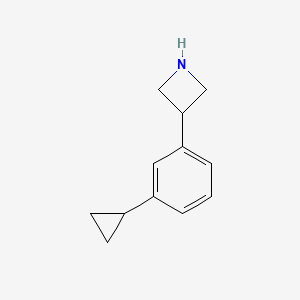

![6-(5-chlorothiophen-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13582442.png)
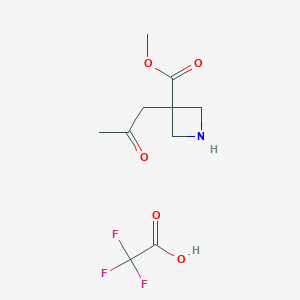
![7-chloro-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B13582453.png)
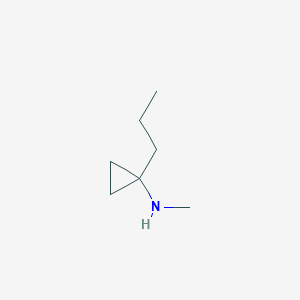
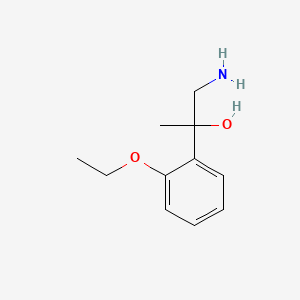
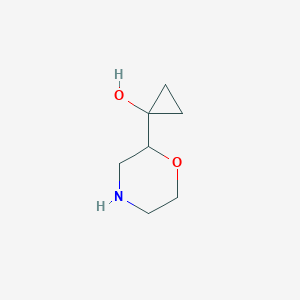
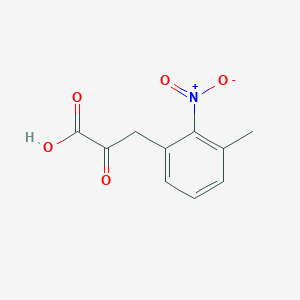
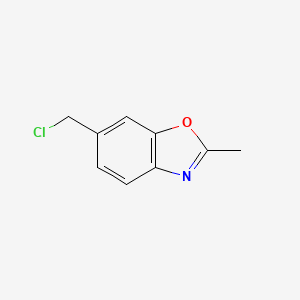
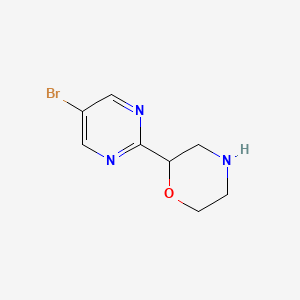
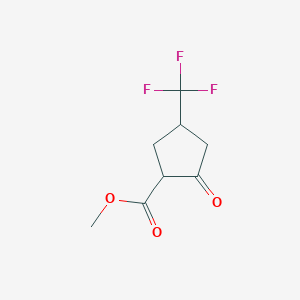
![7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide](/img/structure/B13582516.png)
